molecular formula C5H11NO2 B3005217 (S)-[1,4]Oxazepan-6-ol CAS No. 1373232-31-5

(S)-[1,4]Oxazepan-6-ol

Cat. No.: B3005217
CAS No.: 1373232-31-5
M. Wt: 117.148
InChI Key: AJQUDIYIICBQDR-YFKPBYRVSA-N
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Description

(S)-[1,4]Oxazepan-6-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-1,4-oxazepan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUDIYIICBQDR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-31-5
Record name (S)-1,4-oxazepan-6-ol
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Significance of Oxazepane Heterocycles in Medicinal and Synthetic Chemistry Scaffolds

Nitrogen-containing heterocycles are foundational structural motifs in chemistry, with a remarkable 59% of unique small-molecule drugs approved by the U.S. FDA containing such a structure. acs.org Among these, seven-membered heterocycles like oxazepanes are considered "privileged scaffolds" in medicinal chemistry. frontiersin.org This is due to their non-planar, flexible conformations which provide structural diversity, allowing for the design of novel drugs with potentially improved pharmacological properties. researchgate.net The incorporation of heterocyclic structures can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, including bioavailability and target specificity. researchgate.netnih.gov

The oxazepine core is present in a wide range of biologically active molecules. frontiersin.org Research has demonstrated their value in developing therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents. openmedicinalchemistryjournal.com A practical application of a chiral 1,4-oxazepane (B1358080) scaffold is in the synthesis of peripherally selective noradrenaline reuptake inhibitors, highlighting its potential in developing treatments for various conditions. researchgate.netacs.org

From a synthetic chemistry perspective, the development of efficient methods to construct these seven-membered rings is an active area of research. sci-hub.se Strategies often involve intramolecular cyclization reactions. For instance, novel and efficient solvent-free methods have been developed for synthesizing 1,4-oxazepine (B8637140) derivatives using a base-promoted regioselective cyclization. organic-chemistry.org The versatility of these scaffolds makes them crucial intermediates for building complex molecular architectures with potential biological activity. sci-hub.se

Stereochemical Aspects of S Benchchem.comdntb.gov.uaoxazepan 6 Ol Within Chiral Heterocyclic Chemistry

Foundational Cyclization Approaches to the 1,4-Oxazepane Ring System

The formation of the seven-membered 1,4-oxazepane ring is a critical step that has been approached through various cyclization strategies. These methods form the bedrock upon which more complex, stereoselective syntheses are built.

A primary and straightforward method for constructing the 1,4-oxazepane skeleton involves the reaction between amino alcohols and epoxides. The aminolysis of epoxides is a well-established route for creating β-amino alcohols, which are versatile intermediates in organic synthesis. rroij.comopenaccessjournals.com This reaction typically proceeds via nucleophilic attack of the amine on the epoxide ring, leading to its opening. With unsymmetrical epoxides, the regioselectivity of the attack is a key consideration, with the nucleophile generally attacking the least sterically hindered carbon atom. openaccessjournals.com

One strategy describes a one-pot synthesis for 3,6-disubstituted 1,4-oxazepanes through a tandem aziridine/epoxide ring-opening sequence. nih.gov In this approach, epoxy alcohols can function as both a nucleophile and an electrophile, reacting with chiral aziridines to form the oxazepane ring. nih.gov Another approach involves the cleavage of epoxides with aromatic or aliphatic amines under solvent-free conditions, which can produce the corresponding β-amino alcohol in high yields. researchgate.net Biocatalysis, using enzymes like lipase, has also been explored for the ring-opening of epoxides with amines to produce β-amino alcohols under mild conditions. mdpi.com

Achieving high yield and purity in the synthesis of 1,4-oxazepanes necessitates the careful optimization of reaction conditions. Factors such as solvent, temperature, reaction time, and the stoichiometry of reagents play a crucial role. For instance, in the synthesis of diazepam, a related seven-membered ring system, rapid screening of conditions in microfluidic chip reactors allowed for the identification of optimal temperatures, solvents, and ammonia (B1221849) sources to achieve a 96% yield and 91% purity in a continuous flow process. frontiersin.org Subsequent recrystallization further improved the purity to over 98%. frontiersin.org

ParameterConditionOutcomeReference
Reaction Type Continuous Flow Synthesis96% yield, 91% purity frontiersin.org
Cleavage Reagent TFA/Et3SiHFormation of 1,4-oxazepane nih.gov
Cleavage Reagent TFALactonization nih.gov
Crude Purity Optimized Conditions87% nih.gov
Overall Yield Optimized Conditions74% nih.gov
A table summarizing the impact of reaction conditions on the synthesis of oxazepane and related structures.

Catalysts are instrumental in facilitating the ring closure to form the 1,4-oxazepane system efficiently. Lewis acids are commonly employed to activate the reacting functional groups. Scandium(III) triflate (Sc(OTf)3) has emerged as a potent Lewis acid catalyst for various organic transformations, including the synthesis of N-unprotected ketimines from ketones, which are valuable intermediates. organic-chemistry.orgnih.gov Its effectiveness in promoting reactions with broad functional group tolerance and in both small and large-scale synthesis makes it a valuable tool. organic-chemistry.org While direct catalysis of oxazepane formation from amino alcohols and epoxides by Sc(OTf)3 is not explicitly detailed in the provided context, its known ability to catalyze cyclization reactions, such as the formation of 3-benzazepines and S-heterocycles, suggests its potential utility in this area. researchgate.netresearchgate.net

Other catalytic systems have also proven effective. For instance, a confined chiral phosphoric acid, a type of Brønsted acid, has been successfully used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to form chiral 1,4-benzoxazepines with high yields (up to 98%) and high enantioselectivity (up to 94% ee). nih.govacs.org This metal-free approach operates under mild conditions and demonstrates the power of organocatalysis in constructing complex heterocyclic systems. nih.govacs.org Palladium catalysts have also been used in intramolecular aza-Wacker-type cyclizations to create fused aza-heterocycles. nih.gov

Stereoselective Synthesis of (S)-nih.govnih.govOxazepan-6-ol

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods to synthesize enantiomerically pure compounds like (S)- nih.govnih.govOxazepan-6-ol is of paramount importance.

A common and effective strategy for stereoselective synthesis is the use of a "chiral pool," which involves starting with readily available, enantiomerically pure natural products. Amino acids are excellent chiral precursors for this purpose. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved starting from polymer-supported homoserine. nih.govnih.gov In this method, Fmoc-HSe(TBDMS)-OH immobilized on a resin was used as the chiral starting material. nih.gov

Similarly, a one-pot synthesis of enantiomerically pure 3,6-disubstituted 1,4-oxazepanes utilizes amino acid-derived chiral aziridines. nih.gov The inherent chirality of the starting material is transferred to the final product, guiding the stereochemical outcome of the reaction.

Chiral PrecursorSynthetic TargetKey FeatureReference
Polymer-supported HomoserineChiral 1,4-oxazepane-5-carboxylic acidsUtilizes a chiral amino acid from the chiral pool. nih.govnih.gov
Amino acid-derived chiral aziridinesEnantiomerically pure 3,6-disubstituted 1,4-oxazepanesChirality is transferred from the precursor to the product. nih.gov
A table illustrating the use of chiral precursors in the synthesis of chiral oxazepanes.

Beyond using chiral precursors, methodologies that create new stereocenters in a controlled manner are crucial. These can be either diastereoselective (controlling the relative stereochemistry between multiple stereocenters) or enantioselective (controlling the absolute stereochemistry of a single or multiple stereocenters).

A regio- and stereoselective 7-endo cyclization through haloetherification has been developed for the synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov This method yields tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov In the synthesis of 1,4-oxazepane-5-carboxylic acids from homoserine, the final product was often a mixture of diastereomers. nih.gov The separability of these diastereomers was improved after the catalytic hydrogenation of a nitro group to an aniline, allowing for the isolation of the major isomers. nih.gov

Enantioselective methods often rely on chiral catalysts. As mentioned, a SPINOL-derived chiral phosphoric acid enables the highly enantioselective desymmetrization of 3-substituted oxetanes to afford chiral 1,4-benzoxazepines. nih.govacs.org Another example is the highly enantioselective hydrogenation of seven-membered cyclic imines (dibenzo[b,f] nih.govnih.govoxazepines) using an Iridium complex with a chiral TunePhos ligand, achieving up to 94% enantiomeric excess (ee). rsc.org

MethodologyTargetCatalyst/ReagentOutcomeReference
HaloetherificationPolysubstituted chiral 1,4-oxazepanesN-BromosuccinimideGood yields, moderate to excellent stereoselectivity nih.gov
DesymmetrizationChiral 1,4-benzoxazepinesChiral Phosphoric AcidUp to 98% yield, up to 94% ee nih.govacs.org
Asymmetric HydrogenationDibenzo[b,f] nih.govnih.govoxazepines[Ir(COD)Cl]2/(S)-Xyl-C3*-TunePhosUp to 94% ee rsc.org
Diastereomer Separation1,4-Oxazepane-5-carboxylic acid anilinesCatalytic Hydrogenation followed by RP-HPLCIsolation of major diastereomers nih.govnih.gov
A table detailing various stereoselective methodologies for synthesizing chiral oxazepanes.

Exploration of N-Protecting Groups in Oxazepane Cyclization Reactions

The nitrogen atom within the 1,4-oxazepane ring plays a pivotal role in its synthesis. The nucleophilicity of this nitrogen must be carefully managed during the construction of the heterocyclic ring. Unprotected amine precursors often lead to undesired side reactions or may fail to cyclize altogether. For instance, studies on Nicholas-type cyclizations to form related 10-membered azaenediynes have shown that the reaction does not proceed at all with a free amino group (–NH2). This highlights the critical need for N-protecting groups.

Research into the synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilized an Fmoc-protected homoserine derivative immobilized on a solid support. The use of arenesulfonamide fragments, such as the tosyl (Ts) group, has also been proven effective for synthesizing aza-heterocycles, providing a good balance between stability and the reactivity needed for high-yield cyclization. The selection of a suitable protecting group depends on its stability under the specific reaction conditions and the ease of its removal (deprotection) without affecting other functionalities in the molecule.

Protecting GroupAbbreviationKey Characteristics in Heterocyclic SynthesisDeprotection Conditions
9-FluorenylmethoxycarbonylFmocCommonly used in solid-phase synthesis; stable to acidic conditions.Mildly basic conditions (e.g., piperidine).
BenzyloxycarbonylCbzStable to a range of conditions but can be removed under reductive conditions.Catalytic hydrogenation (e.g., H2, Pd/C) or strong acids.
tert-ButoxycarbonylBocStable to basic and nucleophilic conditions.Acidic conditions (e.g., trifluoroacetic acid).
Tosyl (p-Toluenesulfonyl)TsForms stable sulfonamides; activates the nitrogen for certain reactions.Strong reducing agents or harsh acidic conditions.

This table provides a summary of common N-protecting groups and their general characteristics relevant to the synthesis of N-heterocycles like oxazepanes.

Challenges and Innovative Solutions in Oxazepane Ring Construction

The construction of the seven-membered 1,4-oxazepane ring is synthetically challenging. The formation of medium-sized rings (7-11 atoms) is often disfavored due to poor conformational pre-organization of the acyclic precursor and potential transannular strain in the product. This can lead to low yields and the competing formation of smaller, more stable five- or six-membered rings or intermolecular polymerization.

Regioselectivity refers to the control over which of several possible positions on a molecule reacts. In the synthesis of 1,4-oxazepanes, the cyclization step must selectively form the desired seven-membered ring over other potential products. For example, an intramolecular reaction between a nitrogen nucleophile and an electrophilic carbon could potentially form rings of different sizes if multiple electrophilic sites are available.

In a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the regioselectivity and stereoselectivity of the cyclization were found to be highly dependent on the substitution pattern of the starting materials, specifically the 2-bromoacetophenones used for alkylation. This indicates that strategic placement of substituents can be used to direct the cyclization outcome. By carefully designing the synthetic precursors, chemists can create a steric or electronic bias that favors the desired 7-endo-trig cyclization pathway required for the oxazepane ring over other possibilities.

One strategy to facilitate otherwise difficult cyclizations is to use activated methylene (B1212753) groups. An activated methylene group is a CH₂ group flanked by two electron-withdrawing groups, such as those in malonic esters (e.g., diethyl malonate). The protons on this carbon are significantly more acidic (pKa ≈ 13) than those of a simple alkane, allowing for easy deprotonation with a mild base like sodium ethoxide to form a stabilized carbanion (enolate).

This highly nucleophilic enolate can then be used in intramolecular reactions to form rings. In the context of oxazepane synthesis, a strategy could involve a precursor containing both an activated methylene group and a suitable leaving group, separated by a chain that would form the oxazepane backbone. An intramolecular Williamson ether synthesis or a similar nucleophilic substitution would lead to the formation of the seven-membered ring. This approach, known as the Perkin alicyclic synthesis when using a dihalide, is a powerful method for ring formation. While direct examples for (S)-Oxazepan-6-ol are not prominent, the principles of the malonic ester synthesis are broadly applicable in organic synthesis for constructing cyclic structures.

Tandem Transformation Strategies for Fused Oxazepane Systems

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are highly efficient synthetic strategies. They reduce waste, save time, and can lead to the rapid construction of complex molecular architectures, such as fused oxazepane systems.

Chemical Reactivity and Mechanistic Studies of S 1 2 Oxazepan 6 Ol

Investigation of Reactive Sites and Functional Group Transformations

The primary reactive sites within the (S)- thieme-connect.deOxazepan-6-ol molecule are the hydroxyl (-OH) group and the secondary amine (-NH-) of the oxazepane ring. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base, while the hydroxyl group can participate in a variety of transformations characteristic of secondary alcohols. msu.edu

Functional group transformations are central to modifying the scaffold for various research applications. researchgate.net The hydroxyl group is particularly versatile. It can be a target for direct conjugation reactions, such as acylation or arylation, to form esters or ethers. nih.gov Furthermore, it can be activated by conversion into a better leaving group, like a tosylate or mesylate, which facilitates nucleophilic substitution reactions. nih.gov The nitrogen atom can undergo reactions such as N-alkylation or N-acylation, leading to a diverse array of substituted oxazepanes. The inherent reactivity of these sites allows for the strategic introduction of different functionalities, thereby altering the molecule's physicochemical properties.

The table below summarizes the principal reactive sites and the types of transformations they commonly undergo.

Reactive SiteFunctional GroupCommon Transformations
OxygenSecondary Alcohol (-OH)Oxidation, Esterification, Etherification, Conversion to Leaving Group
NitrogenSecondary Amine (-NH-)Acylation, Alkylation, Sulfonylation, Nucleophilic Addition
Carbonyl (in derivative)Ketone (C=O)Nucleophilic Addition, Reduction

Oxidative Transformations of the Hydroxyl Moiety

The secondary alcohol in (S)- thieme-connect.deOxazepan-6-ol is susceptible to oxidation, a key transformation for introducing a carbonyl group into the heterocyclic ring.

The selective oxidation of the hydroxyl group in (S)- thieme-connect.deOxazepan-6-ol yields the corresponding ketone, (S)- thieme-connect.deoxazepan-6-one. This transformation is a common and crucial step in the synthesis of derivatives. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity, reaction conditions, and tolerance of other functional groups. organic-chemistry.org

Reagents for this oxidation can range from classic chromium-based compounds to milder, more selective modern oxidants. researchgate.net For instance, chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) are powerful oxidizing agents capable of this transformation. Milder and more selective methods, which are often preferred to avoid over-oxidation or side reactions, include the use of reagents like Dess-Martin periodinane (DMP) or procedures such as the Swern oxidation. organic-chemistry.org Catalytic systems, for example using TEMPO with a co-oxidant, also provide an efficient route for the oxidation of secondary alcohols. organic-chemistry.org

The following table details various oxidizing agents suitable for converting secondary alcohols to ketones.

Oxidizing Agent/SystemDescription
Chromium Trioxide (CrO₃)A strong, classic oxidant often used in Jones oxidation. researchgate.net
Potassium Permanganate (KMnO₄)A very strong oxidizing agent; conditions must be controlled to avoid cleavage.
Dess-Martin Periodinane (DMP)A mild and highly selective reagent for oxidizing primary and secondary alcohols.
Swern OxidationUtilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, followed by a hindered base. Works well at low temperatures.
TEMPO-based systemsCatalytic (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical used with a stoichiometric co-oxidant like sodium hypochlorite.
2-Iodoxybenzenesulfonic acid (IBS)A hypervalent iodine reagent that can act as a catalyst with Oxone as the terminal oxidant for efficient alcohol oxidation. organic-chemistry.org

The mechanistic pathways for the oxidation of alcohols are highly dependent on the specific reagent used. researchgate.net For chromium (VI) reagents like chromium trioxide, the reaction generally proceeds through the formation of a chromate (B82759) ester intermediate. researchgate.net This intermediate is formed by the reaction of the alcohol with the chromium species. The subsequent step involves the removal of the proton on the carbon bearing the oxygen by a base (which can be water or another alcohol molecule), leading to the elimination of a chromium (IV) species and the formation of the ketone.

In photosensitized oxidations, two main pathways are generally considered: Type I and Type II. nih.gov Type I involves electron or hydrogen atom transfer between the excited photosensitizer and the substrate, while Type II primarily involves the formation of singlet oxygen, which then reacts with the substrate. nih.gov For other reactions, such as those catalyzed by ionic liquids in the presence of oxygen, radical pathways have been investigated and sometimes ruled out through experiments with radical scavengers. nih.gov The specific mechanism determines the reaction's selectivity and potential side products.

Reductive Pathways of the Oxazepane Ring and its Derivatives

Reduction reactions offer pathways to modify the oxazepane scaffold, particularly by transforming functional groups introduced onto the ring or the ketone derivative.

The 1,4-oxazepane (B1358080) ring in the parent compound is already a saturated heterocycle. ethz.ch Therefore, reductive pathways in this context primarily apply to derivatives of (S)- thieme-connect.deOxazepan-6-ol. For example, the ketone derivative, (S)- thieme-connect.deoxazepan-6-one, can be reduced back to the alcohol, (S)- thieme-connect.deOxazepan-6-ol, using various reducing agents.

Furthermore, the synthesis of saturated heterocycles like 1,4-oxazepanes can be achieved through the reduction of unsaturated precursors or by the reduction of functional groups within a pre-formed ring. thieme-connect.deethz.ch For instance, a common synthetic strategy involves the reduction of a lactam (a cyclic amide) within the heterocyclic framework to the corresponding amine. ethz.ch Ring-closing metathesis followed by hydrogenation is another powerful method to construct saturated rings. ethz.ch In some synthetic routes, a reduction cascade using a reagent like triethylsilane (Et₃SiH) can lead to the formation of the saturated 1,4-oxazepane ring from an acyclic precursor. thieme-connect.deresearchgate.net

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups. libretexts.orgmasterorganicchemistry.com However, due to its high reactivity, its application requires careful consideration. LiAlH₄ reacts violently with protic solvents and acidic functional groups. msu.edulibretexts.org In the case of (S)- thieme-connect.deOxazepan-6-ol, the acidic proton of the hydroxyl group would react with LiAlH₄ in an initial acid-base reaction before any reduction of other groups could occur. youtube.com

For derivatives of (S)- thieme-connect.deOxazepan-6-ol, LiAlH₄ is a highly effective reagent. It can reduce the ketone of (S)- thieme-connect.deoxazepan-6-one back to the alcohol. masterorganicchemistry.com It is also capable of reducing amide or ester groups that may have been installed on the ring nitrogen, converting them to the corresponding amines or alcohols. masterorganicchemistry.com

Other reducing agents are also employed, often chosen for their greater selectivity. Sodium borohydride (B1222165) (NaBH₄) is a milder hydride donor that is excellent for reducing ketones to secondary alcohols but will not typically reduce esters or amides. libretexts.org Triethylsilane (Et₃SiH), often used in combination with a strong acid like trifluoroacetic acid (TFA), is effective for the reductive cleavage of certain groups and in cyclization-reduction cascades. researchgate.netnih.gov

The following table presents a summary of common reducing agents and their applications to oxazepane derivatives.

Reducing AgentAbbreviationTypical Applications to Oxazepane Derivatives
Lithium Aluminum HydrideLiAlH₄Reduction of ketones, esters, amides, and carboxylic acids. masterorganicchemistry.comsmolecule.com
Sodium BorohydrideNaBH₄Selective reduction of ketones and aldehydes to alcohols. libretexts.org
TriethylsilaneEt₃SiHUsed with acid for ionic hydrogenation and in reductive cyclization cascades. thieme-connect.deresearchgate.net
Catalytic Hydrogenation (H₂/Catalyst)H₂/Pd, Pt, etc.Reduction of double bonds, deprotection of certain groups (e.g., benzyl). nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The presence of both a secondary amine and a secondary alcohol within the oxazepane ring allows for a range of substitution reactions. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and material science.

Substitution at the Nitrogen Atom Leading to Substituted Oxazepanes

The nitrogen atom in the (S)- beilstein-journals.orgoxazepan-6-ol ring is a nucleophilic center and can readily undergo substitution reactions with various electrophiles. This allows for the introduction of a wide array of substituents, leading to the formation of N-substituted oxazepanes.

Nucleophilic Substitution:

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophilic reagents. Common reactions involve alkylation, acylation, and arylation. For instance, the reaction with alkyl halides or sulfonates in the presence of a base can introduce alkyl groups onto the nitrogen atom. Similarly, acylation with acyl chlorides or anhydrides yields N-acyl derivatives.

Table 1: Examples of Nucleophilic Substitution at the Nitrogen Atom

ReagentProduct Type
Alkyl Halide (e.g., Benzyl Bromide)N-Alkyl- beilstein-journals.orgoxazepan-6-ol
Acyl Chloride (e.g., Acetyl Chloride)N-Acyl- beilstein-journals.orgoxazepan-6-ol
Aryl Halide (with catalyst)N-Aryl- beilstein-journals.orgoxazepan-6-ol

Data derived from general principles of nucleophilic substitution on secondary amines.

A study on related 1,4-oxazepane derivatives demonstrated the synthesis of 2,4-disubstituted 1,4-oxazepanes, highlighting the importance of substitution at the nitrogen for creating libraries of compounds with potential biological activity. nih.gov

Functionalization of the Hydroxyl Group

The hydroxyl group at the C-6 position of (S)- beilstein-journals.orgoxazepan-6-ol is another key site for chemical modification. It can act as a nucleophile or be converted into a good leaving group for subsequent substitution reactions.

O-Alkylation and O-Acylation:

The hydroxyl group can be deprotonated with a base to form an alkoxide, which is a potent nucleophile. This alkoxide can then react with alkyl halides or other electrophiles to form ethers (O-alkylation). Esterification, or O-acylation, can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of an acid or a coupling agent.

Substitution via Activation:

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This activated intermediate can then be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the C-6 position. This strategy is a common method for the functionalization of alcohols.

Table 2: Functionalization Reactions of the Hydroxyl Group

ReagentReaction TypeProduct Type
Sodium Hydride, Alkyl HalideO-Alkylation6-Alkoxy- beilstein-journals.orgoxazepane
Acyl Chloride, PyridineO-Acylation6-Acyloxy- beilstein-journals.orgoxazepane
Tosyl Chloride, PyridineActivation6-Tosyloxy- beilstein-journals.orgoxazepane
Activated Intermediate + NucleophileNucleophilic Substitution6-Substituted- beilstein-journals.orgoxazepane

Data derived from general principles of alcohol functionalization.

Research on related benzoxazepine derivatives has shown that the hydroxyl group can be converted to other functionalities, demonstrating the versatility of this position for structural modifications. nih.gov

Comparative Analysis of Reaction Mechanisms with Related Heterocyclic Systems

The reactivity of (S)- beilstein-journals.orgoxazepan-6-ol can be better understood by comparing its reaction mechanisms with those of other well-known heterocyclic systems, such as morpholines and other oxazepane derivatives.

Comparison with Morpholines:

Morpholine (B109124), a six-membered heterocyclic ether amine, is structurally similar to the 1,4-oxazepane ring system. Both contain a secondary amine and an ether linkage. However, the seven-membered ring of oxazepane is more flexible and conformationally complex than the six-membered morpholine ring. This difference in ring size and conformation can influence the reactivity of the nitrogen and other functional groups. For instance, the nitrogen in the larger oxazepane ring may be more sterically accessible, potentially leading to faster reaction rates in substitution reactions compared to the more constrained morpholine ring. A study on dopamine (B1211576) D4 receptor ligands synthesized a series of 2,4-disubstituted morpholines and 1,4-oxazepanes, noting that the size of the ring was important for biological affinity. nih.gov

Comparison with other Oxazepane Isomers and Derivatives:

The reactivity of (S)- beilstein-journals.orgoxazepan-6-ol can also be compared to other oxazepane isomers, such as 1,3-oxazepanes. The relative positions of the oxygen and nitrogen atoms significantly impact the electronic properties and reactivity of the ring. For example, the synthesis of 1,3-oxazepane-4,7-diones involves a cycloaddition reaction that is distinct from the typical substitution reactions of 1,4-oxazepanes. researchgate.netresearchgate.net

Furthermore, the presence of substituents on the oxazepane ring can dramatically alter its reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atom, while electron-donating groups can enhance it. Synthetic strategies for creating substituted 1,4-oxazepane derivatives often involve intramolecular cyclization reactions, with the specific pathway and outcome being highly dependent on the nature of the starting materials and reaction conditions. ias.ac.insci-hub.se For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine highlights a method for introducing functional groups amenable to further diversification. rsc.org

Derivatives and Structural Analogues of S 1 2 Oxazepan 6 Ol

Synthesis and Functionalization of Substituted (S)-Current time information in Bangalore, IN.sci-hub.seOxazepan-6-ol Derivatives

The modification of the (S)- Current time information in Bangalore, IN.sci-hub.seOxazepan-6-ol scaffold through the introduction of various substituents is a key strategy for modulating its chemical and biological properties. This includes the preparation of ketone derivatives and the incorporation of specialized functional groups like trifluoromethyl moieties.

The oxidation of the hydroxyl group in (S)- Current time information in Bangalore, IN.sci-hub.seOxazepan-6-ol to a ketone provides chiral 1,4-oxazepan-6-ones, which are versatile intermediates in organic synthesis. A divergent synthesis approach starting from chiral epoxyamides allows for the controlled formation of either 1,4-oxazepan-5-ones or morpholin-3-ones. sci-hub.se The regioselectivity of the ring-closure reaction is dependent on the reaction conditions; basic conditions favor a 6-exo-tet cyclization to form morpholinones, while acidic activation promotes a 7-endo-tet process to yield the oxazepanone skeleton. sci-hub.se

For instance, the reduction of a 1,4-oxazepan-5-one (B88573) derivative, such as compound 14a in a reported scheme, with a borane-dimethyl sulfide (B99878) complex can yield the corresponding cyclic amine. sci-hub.se Subsequent N-debenzylation under transfer hydrogenation conditions can then afford the chiral 7-phenyl-1,4-oxazepan-6-ol. sci-hub.se This highlights the synthetic relationship between the oxazepan-6-ol and the corresponding ketone. The tuning of functional groups, such as the conversion between the hydroxyl of (S)-4-Benzyl-1,4-oxazepan-6-ol and the ketone of 4-Benzyl-1,4-oxazepan-6-one, is a critical step in creating structural diversity for applications like chiral synthesis.

Another strategy involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. This solid-phase synthesis allows for the construction of a library of oxazepane derivatives, where the stereochemistry at the C5 position is controlled by the starting amino acid. rsc.org

Table 1: Synthesis of Chiral Oxazepanone Derivatives This table is based on data from the synthesis of 7-Aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones.

Starting MaterialReaction TypeProductKey Feature
Chiral EpoxyamideAcid-mediated 7-endo-tet cyclization1,4-Oxazepan-5-oneFormation of the seven-membered ring. sci-hub.se
1,4-Oxazepan-5-oneReduction (Borane-dimethyl sulfide)Cyclic AmineReduction of the amide carbonyl. sci-hub.se
N-Benzyl Cyclic AmineN-debenzylation (Transfer hydrogenation)7-Phenyl-1,4-oxazepan-6-olRemoval of protecting group to yield the final alcohol. sci-hub.se

The trifluoromethyl (-CF3) group is a crucial substituent in medicinal chemistry due to its unique electronic properties, which can enhance metabolic stability, binding affinity, and lipophilicity. evitachem.comhcmut.edu.vnwikipedia.org The introduction of this group into the oxazepane scaffold can significantly alter the compound's biological activity. evitachem.com

Various methods exist for trifluoromethylation, including radical, nucleophilic, and electrophilic approaches, utilizing reagents like trifluoromethylsilane or sodium trifluoromethanesulfinate (CF₃SO₂Na). wikipedia.orgmdpi.com For example, 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride is a heterocyclic compound where the trifluoromethyl group is attached to the oxazepane structure. evitachem.com The presence of the -CF3 group in such compounds is known to influence their reactivity and potential interactions with biological targets. evitachem.com The enhanced lipophilicity imparted by the trifluoromethyl group can improve membrane permeability, a desirable trait in drug candidates. evitachem.com

Design and Construction of Fused and Bridged Oxazepane Systems

To explore new chemical space and create more rigid, three-dimensional structures, the oxazepane scaffold can be incorporated into fused and bridged bicyclic systems. birmingham.ac.uk These complex architectures can lead to compounds with novel pharmacological profiles.

Benzo-1,4-oxazepines are a class of compounds where the oxazepine ring is fused to a benzene (B151609) ring. These structures are considered privileged scaffolds in pharmaceutical chemistry. mdpi.comresearchgate.net A variety of synthetic methods have been developed to access these derivatives.

One notable method is a tandem transformation involving C-N coupling and C-H carbonylation. mdpi.comnih.gov This reaction can be carried out with various phenylamines and allyl halides under a carbon dioxide atmosphere to produce benzo-1,4-oxazepin-5-ones in good yields. mdpi.comresearchgate.netnih.gov Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane (B91453) at elevated temperatures, which proceeds via a 7-endo-dig cyclization. rsc.org

Table 2: Examples of Synthesized Benzo-1,4-oxazepine Derivatives This data is derived from a study on the tandem transformation synthesis.

Compound NameMolecular FormulaYieldReference
2-Phenyl-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.sci-hub.seoxazepin-5-oneC₁₅H₁₃NO₂81% mdpi.com
2-Methyl-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.sci-hub.seoxazepin-5-oneC₁₀H₁₁NO₂- mdpi.com
7-Chloro-2-p-tolyl-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.sci-hub.seoxazepin-5-oneC₁₆H₁₄ClNO₂- mdpi.com

The construction of bicyclic systems containing the oxazepane ring, such as spirocyclic and other fused analogues, generates rigid three-dimensional scaffolds that are of high interest in drug discovery. acs.orgnih.gov These structures can act as bioisosteres for other common chemical motifs, offering novel intellectual property and potentially improved pharmacological properties. nih.gov

A scalable synthesis has been reported for creating bis-morpholine spiroacetals, which can be extended to generate 6,7- and 7,7-spiroacetal analogues containing oxazepane rings. acs.org This methodology involves the intermediacy of a 2-chloromethyl-substituted morpholine (B109124) which, through elimination and subsequent ring construction, can be elaborated into these more complex spirocyclic systems. acs.org The development of synthetic routes to such unique, multi-ring, three-dimensional molecules is a key area of research. birmingham.ac.uk Strategies for producing these bicyclic scaffolds often focus on creating defined exit vectors for further functionalization, allowing for the systematic exploration of chemical space. nih.gov

Structure-Reactivity and Structure-Function Relationship Studies in Oxazepane Scaffolds

Understanding the relationship between the three-dimensional structure of oxazepane derivatives and their chemical reactivity or biological function is paramount for rational drug design. nih.gov These studies help to identify key structural features that govern the molecule's behavior.

Structure-reactivity relationship studies often focus on how the substitution pattern and stereochemistry of the oxazepane ring influence the outcome of chemical reactions. For example, in the synthesis of chiral 6,7-trans-disubstituted-1,4-oxazepanes, the stereochemistry of the amino alcohol precursor dictates the diastereoselectivity of the final product. researchgate.net Similarly, studies on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids have investigated how the substituents on the starting materials influence the regioselectivity and stereoselectivity of the cyclization process. rsc.org

Structure-function relationship studies aim to correlate specific structural motifs with biological activity. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis performed on a series of 1,4-oxazepane (B1358080) derivatives identified key regions of the molecule important for affinity to the dopamine (B1211576) D4 receptor. nih.gov The analysis indicated that the regions around the two benzene ring systems and the aliphatic amine of the oxazepane ring were crucial for binding. nih.gov Furthermore, the size of the oxazepane ring itself was found to be a determinant of affinity. nih.gov Such models provide valuable insights for the design of new, more potent, and selective ligands.

Computational and Theoretical Investigations of S 1 2 Oxazepan 6 Ol

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are powerful tools for elucidating the three-dimensional structure and conformational landscape of molecules. These computational approaches provide insights into the geometric parameters and relative stabilities of different spatial arrangements of atoms, which are crucial for understanding a molecule's physical properties and biological activity.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly effective for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found. The stability of the optimized structure is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.

For a molecule like (S)- scholarsresearchlibrary.comnih.govOxazepan-6-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would provide precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to defining the molecule's shape and steric properties. The calculated total electronic energy of the optimized structure serves as a key indicator of its thermodynamic stability.

Illustrative Data for Geometry Optimization of a Representative Oxazepane Derivative:

ParameterOptimized Value (Illustrative)
C-O Bond Length (in ring)1.43 Å
C-N Bond Length (in ring)1.47 Å
C-C Bond Length (in ring)1.54 Å
C-O-C Bond Angle112.5°
C-N-C Bond Angle115.0°
Total Electronic Energy-405.123 Hartree

This interactive table presents hypothetical optimized geometric parameters for a similar oxazepane structure, as would be obtained from a DFT calculation.

The seven-membered ring of the 1,4-oxazepane (B1358080) scaffold endows it with significant conformational flexibility. Conformational analysis aims to identify the various stable conformations (conformers) of a molecule and to determine their relative energies. For cyclic systems like (S)- scholarsresearchlibrary.comnih.govOxazepan-6-ol, several low-energy conformations, such as chair, boat, and twist-boat, are possible.

Computational methods can systematically explore the potential energy surface of the molecule to locate these energy minima. This often involves a combination of molecular mechanics for an initial broad search, followed by higher-level DFT calculations for accurate energy refinement of the identified conformers. The relative energies of these conformers, often expressed as Gibbs free energy differences (ΔG), determine their population distribution at a given temperature. The most stable conformer is the one with the lowest energy, which is expected to be the most populated in a sample of the compound.

Illustrative Conformational Energy Data for a 1,4-Oxazepane Ring System:

ConformerRelative Energy (kcal/mol) (Illustrative)
Chair0.00
Twist-Boat2.5
Boat5.2

This interactive table shows plausible relative energies for different conformations of an oxazepane ring, highlighting the chair form as the most stable.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides several descriptors that can predict how a molecule will interact with other chemical species. These descriptors are derived from the molecule's molecular orbitals and electron density distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

For (S)- scholarsresearchlibrary.comnih.govOxazepan-6-ol, the energies of the HOMO and LUMO, and the resulting energy gap, would be calculated using DFT. This information would provide insights into its potential to participate in chemical reactions. For instance, a relatively small energy gap might indicate that the molecule could be a good candidate for reactions involving charge transfer.

Illustrative FMO Data for a Heterocyclic Compound:

ParameterEnergy (eV) (Illustrative)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap (ΔE)5.7

This interactive table presents typical energy values for frontier molecular orbitals of a heterocyclic molecule, calculated using DFT.

Fukui functions are local reactivity descriptors derived from conceptual DFT that help to identify the most reactive sites within a molecule. scholarsresearchlibrary.comresearchgate.net They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted).

f-(r): Predicts sites for electrophilic attack (where an electron is donated).

f0(r): Predicts sites for radical attack.

By calculating the Fukui functions for each atom in (S)- scholarsresearchlibrary.comnih.govOxazepan-6-ol, one could predict which atoms are most likely to be attacked by nucleophiles or electrophiles. For example, atoms with high f+ values are susceptible to nucleophilic attack, while those with high f- values are prone to electrophilic attack.

Illustrative Fukui Function Indices for Key Atoms in an Oxazepane Ring:

Atomf+ (Nucleophilic Attack) (Illustrative)f- (Electrophilic Attack) (Illustrative)
O (in ring)0.080.15
N (in ring)0.120.25
C (adjacent to O)0.150.05
C (adjacent to N)0.180.08

This interactive table displays hypothetical Fukui function values, indicating the nitrogen atom as a likely site for electrophilic attack and the carbon adjacent to nitrogen as a potential site for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. scholarsresearchlibrary.com It provides a color-coded guide to the charge distribution, which is invaluable for predicting reactivity. scholarsresearchlibrary.com Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero electrostatic potential.

For (S)- scholarsresearchlibrary.comnih.govOxazepan-6-ol, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the hydroxyl proton, indicating their susceptibility to nucleophilic attack.

Theoretical Studies on Reaction Mechanisms and Pathways

Investigation of Tautomerization Equilibria

There is no specific literature found that computationally investigates the tautomerization equilibria of (S)- researchgate.netresearchgate.netOxazepan-6-ol. Tautomerism is a known phenomenon in related heterocyclic compounds, such as the ring-chain tautomerism observed in the racemization of oxazepam, a benzodiazepine (B76468) derivative. However, dedicated computational studies to determine the potential tautomers of (S)- researchgate.netresearchgate.netOxazepan-6-ol, their relative stabilities, and the equilibrium constants under various conditions have not been reported in the searched scientific literature.

Computational Spectroscopic Analysis

Prediction of UV-Vis Spectra using Time-Dependent DFT (TD-DFT)

Specific TD-DFT predictions for the UV-Vis spectrum of (S)- researchgate.netresearchgate.netOxazepan-6-ol are not available in the public domain based on the conducted searches. While TD-DFT is a standard method for predicting electronic absorption spectra, no studies have been published that apply this technique to (S)- researchgate.netresearchgate.netOxazepan-6-ol to determine its maximum absorption wavelengths (λmax), oscillator strengths, and the nature of its electronic transitions.

Theoretical Infrared (IR) Spectroscopic Characterization

A detailed theoretical infrared (IR) spectroscopic characterization of (S)- researchgate.netresearchgate.netOxazepan-6-ol using computational methods is not present in the available literature. While studies on other oxazepine derivatives have included comparisons of experimental and calculated IR spectra to aid in structural elucidation, a similar analysis for (S)- researchgate.netresearchgate.netOxazepan-6-ol, including the assignment of vibrational frequencies, has not been found.

Advanced Research Applications in Organic Synthesis and Materials Science

(S)-nih.govresearchgate.netOxazepan-6-ol as a Versatile Chiral Building Block

Chiral heterocycles are fundamental components in the synthesis of pharmaceuticals and other biologically active molecules. Their three-dimensional structures are crucial for specific interactions with biological targets. (S)- nih.govresearchgate.netOxazepan-6-ol, with its defined stereochemistry, serves as an important chiral synthon, providing a pre-existing stereocenter that can be incorporated into larger, more complex molecules.

Role in Asymmetric Synthesis of Complex Molecular Architectures

The 1,4-oxazepane (B1358080) framework is a recurring motif in a variety of synthetic compounds and has been identified in some natural products. Compounds containing this scaffold have demonstrated a range of biological activities, including anticonvulsant and antifungal properties. Consequently, the development of synthetic methods to access these complex structures in an enantiomerically pure form is a significant area of research.

While direct examples of the total synthesis of complex natural products using (S)- nih.govresearchgate.netOxazepan-6-ol are not extensively documented in publicly available literature, its potential as a chiral building block is evident from the synthesis of related structures. For instance, a practical synthesis of a peripherally selective noradrenaline reuptake inhibitor features a chiral 6,7-trans-disubstituted-1,4-oxazepane as a key scaffold. researchgate.net This highlights the utility of chiral oxazepanes in constructing medicinally relevant molecules. The synthesis of such complex molecules often relies on the availability of chiral starting materials like (S)- nih.govresearchgate.netOxazepan-6-ol to introduce the desired stereochemistry early in the synthetic sequence, avoiding challenging and often low-yielding resolution steps later on.

The strategic incorporation of the (S)- nih.govresearchgate.netOxazepan-6-ol unit can significantly simplify the synthesis of target molecules with multiple stereocenters. The inherent chirality of this building block can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.

Utility as a Reagent in Diverse Organic Transformations

Beyond its role as a structural component, the functional groups of (S)- nih.govresearchgate.netOxazepan-6-ol—the secondary amine and the secondary alcohol—allow for its use as a versatile reagent or ligand in various organic transformations. The nitrogen atom can act as a nucleophile or a base, while the hydroxyl group can be derivatized or participate in hydrogen bonding interactions.

Although specific, named reactions where (S)- nih.govresearchgate.netOxazepan-6-ol is the primary reagent are not yet widely established, its potential is clear. Chiral amino alcohols are well-known to be effective ligands in a variety of metal-catalyzed asymmetric reactions, such as reductions, alkylations, and aldol (B89426) reactions. The rigid, seven-membered ring of the oxazepane scaffold can provide a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in the products.

Development of Novel Synthetic Reagents and Catalysts Based on Oxazepane Core Structures

The development of novel catalysts and reagents is a cornerstone of modern organic synthesis. The 1,4-oxazepane core, particularly in its chiral form, presents an attractive scaffold for the design of new catalytic systems. By modifying the functional groups of (S)- nih.govresearchgate.netOxazepan-6-ol, researchers can create a library of chiral ligands for asymmetric catalysis.

For example, the nitrogen and oxygen atoms of the oxazepane ring can act as a bidentate ligand, coordinating to a metal center. The stereocenter at the 6-position would then influence the spatial arrangement of the other ligands and the substrates, leading to enantioselective transformations. Research in this area is ongoing, with the aim of developing highly efficient and selective catalysts for a broad range of chemical reactions.

The synthesis of new oxazepine and oxazepane derivatives from Schiff bases has been explored, indicating the chemical tractability of this heterocyclic system for creating new molecular entities. researchgate.net Such derivatization strategies could be applied to (S)- nih.govresearchgate.netOxazepan-6-ol to generate novel reagents with tailored properties.

Potential in the Development of Specialty Chemicals and Advanced Materials

The application of chiral building blocks is expanding beyond pharmaceuticals into the realm of materials science. The unique stereochemical and physical properties of molecules like (S)- nih.govresearchgate.netOxazepan-6-ol can be harnessed to create specialty chemicals and advanced materials with novel functionalities.

One promising area is the synthesis of functional and biodegradable polymers. A study on 1,4-oxazepan-7-one, a close derivative of the subject compound, demonstrated its use as a modular monomer precursor for the synthesis of N-acylated poly(amino esters) via ring-opening polymerization. nih.govrsc.org These polymers show potential as alternatives to non-biodegradable poly(oxazolines). nih.gov The introduction of the chiral (S)- nih.govresearchgate.netOxazepan-6-ol unit into a polymer backbone could lead to the development of chiral polymers with unique properties, such as the ability to recognize and separate other chiral molecules, or to act as chiral stationary phases in chromatography.

Furthermore, the incorporation of the oxazepane moiety into liquid crystal structures has been investigated, suggesting a potential role for these heterocycles in the development of new display technologies and other advanced materials. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine further underscores the potential for creating novel polymeric materials based on this scaffold. rsc.org

Future Research Directions and Emerging Paradigms in S 1 2 Oxazepan 6 Ol Chemistry

Innovations in Scalable and Sustainable Synthesis of Chiral Oxazepanols

The development of efficient, scalable, and environmentally benign methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. While the synthesis of chiral 1,4-oxazepane (B1358080) derivatives has been reported, significant opportunities exist for innovation, particularly in the context of large-scale production and sustainability.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve efficiency. For the synthesis of chiral oxazepanols, this includes the use of renewable starting materials, safer solvents, and catalytic methods that minimize waste. Biocatalysis, in particular, offers a promising avenue for the enantioselective synthesis of chiral alcohols and amines. nih.govnih.gov The use of enzymes, either as isolated catalysts or within whole-cell systems, can provide high levels of stereocontrol under mild reaction conditions, often in aqueous media. nih.govnih.gov Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also be employed to construct the (S)- nih.govresearchgate.netOxazepan-6-ol scaffold with high purity and yield. nih.gov

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts is crucial for advancing the synthesis of enantiomerically pure compounds like (S)- nih.govresearchgate.netOxazepan-6-ol. Research into new ligand designs for transition-metal catalysts, as well as the exploration of organocatalysis, can lead to more efficient and selective transformations. For instance, catalytic asymmetric total synthesis has been successfully employed for complex molecules containing diazepanone moieties, demonstrating the power of this approach. nih.gov

A comparative look at different synthetic strategies highlights the ongoing evolution in this field:

Synthetic StrategyKey FeaturesPotential Advantages for (S)- nih.govresearchgate.netOxazepan-6-ol Synthesis
Traditional Synthesis Multi-step sequences, often requiring protecting groups and stoichiometric chiral reagents.Well-established methodologies.
Catalytic Asymmetric Synthesis Employs chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity. nih.govHigh efficiency, reduced waste, potential for scalability.
Biocatalysis Utilizes enzymes or whole microorganisms for stereoselective transformations. nih.govnih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Chemoenzymatic Synthesis Combines chemical and enzymatic steps to create efficient synthetic routes. nih.govLeverages the strengths of both approaches for complex syntheses.

Exploiting Computational Chemistry for De Novo Design of Oxazepane Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and development, enabling the rational design of new molecules with desired properties. For (S)- nih.govresearchgate.netOxazepan-6-ol, computational methods can be leveraged to explore its conformational landscape, predict its properties, and design novel derivatives with enhanced biological activity.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of oxazepane derivatives. nih.govmdpi.comijcce.ac.irresearchgate.net This information is crucial for understanding reaction mechanisms and designing more efficient synthetic routes. Molecular dynamics simulations can be used to study the conformational flexibility of the oxazepane ring and its interactions with biological targets, such as proteins or nucleic acids. researchgate.netnih.govamanote.comnih.govrsc.org Understanding these interactions at the molecular level is key to designing more potent and selective drug candidates.

De Novo Design and Virtual Screening: Computational techniques can be used for the de novo design of novel oxazepane derivatives with specific therapeutic applications. By combining structural information of the target with computational algorithms, new molecules can be designed and prioritized for synthesis. Virtual screening of large compound libraries against a specific biological target can also identify new oxazepane-based hits for further development.

The application of computational methods in the study of oxazepane derivatives can be summarized as follows:

Computational MethodApplication in Oxazepane Research
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and reaction mechanisms. nih.govmdpi.comijcce.ac.irresearchgate.net
Molecular Dynamics (MD) Simulations Study of conformational dynamics and intermolecular interactions. researchgate.netnih.govamanote.comnih.govrsc.org
Molecular Docking Prediction of binding modes and affinities of oxazepane derivatives to biological targets.
De Novo Design Creation of novel oxazepane-based structures with desired properties.

Integration of Flow Chemistry and Automation in Oxazepane Synthesis

Flow chemistry, characterized by the continuous processing of reagents in microreactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. nih.govcam.ac.ukmdpi.comresearchgate.netuc.ptnih.gov The integration of flow chemistry with automation has the potential to revolutionize the synthesis of chiral heterocycles like (S)- nih.govresearchgate.netOxazepan-6-ol.

Continuous Flow Synthesis: The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors can lead to higher yields and selectivities. nih.govacs.org For the synthesis of chiral compounds, immobilized chiral catalysts can be packed into columns and integrated into a flow system, allowing for continuous production and easy catalyst recycling. tandfonline.com This approach has been successfully applied to the synthesis of various chiral intermediates and active pharmaceutical ingredients. nih.govnih.gov

Automation and High-Throughput Experimentation: Automated flow synthesis platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries for biological screening. By integrating online analysis techniques, such as spectroscopy and chromatography, real-time monitoring and control of the synthetic process can be achieved.

The benefits of integrating flow chemistry and automation in the synthesis of chiral oxazepanols are significant:

FeatureAdvantage in (S)- nih.govresearchgate.netOxazepan-6-ol Synthesis
Precise Reaction Control Improved yields, selectivity, and safety. nih.govacs.org
Enhanced Heat and Mass Transfer Faster reaction rates and more efficient processes.
Scalability Seamless transition from laboratory-scale synthesis to large-scale production.
Automation High-throughput reaction optimization and library synthesis.
Integration of In-line Analysis Real-time process monitoring and quality control.

Exploration of (S)-nih.govresearchgate.netOxazepan-6-ol in Novel Chemical Transformations

Beyond its potential as a bioactive scaffold, the unique structural and stereochemical features of (S)- nih.govresearchgate.netOxazepan-6-ol make it an interesting building block for the synthesis of more complex molecules and a potential chiral ligand in asymmetric catalysis.

(S)- nih.govresearchgate.netOxazepan-6-ol as a Chiral Building Block: The hydroxyl and secondary amine functionalities of (S)- nih.govresearchgate.netOxazepan-6-ol provide reactive handles for further chemical modifications. This allows for the construction of a diverse range of derivatives with potentially new and interesting biological properties. Its chiral nature can be used to induce stereoselectivity in subsequent reactions, making it a valuable synthon in asymmetric synthesis.

(S)- nih.govresearchgate.netOxazepan-6-ol in Asymmetric Catalysis: Chiral ligands play a central role in asymmetric catalysis by controlling the stereochemical outcome of a reaction. The nitrogen and oxygen atoms in the (S)- nih.govresearchgate.netOxazepan-6-ol backbone, along with the stereogenic center, could serve as coordination sites for a metal center. The development of novel chiral ligands based on the oxazepane scaffold could lead to new catalytic systems for a variety of asymmetric transformations, such as hydrogenations, C-C bond formations, and aminations. rsc.org

The potential applications of (S)- nih.govresearchgate.netOxazepan-6-ol in novel chemical transformations are summarized below:

ApplicationDescription
Chiral Building Block Use as a starting material for the synthesis of complex chiral molecules.
Chiral Ligand Development of new metal-based catalysts for asymmetric reactions. rsc.org
Organocatalyst Exploration of its potential as a metal-free catalyst for stereoselective transformations.

Q & A

Q. What steps are critical for achieving reproducibility in multi-laboratory studies of this compound?

  • Methodological Answer : Standardize protocols using SOPs (e.g., detailed synthetic steps, instrument calibration). Share reference materials (e.g., characterized batches of the compound) and validate inter-lab consistency via round-robin testing. Publish negative results and instrumental parameters (e.g., NMR spectrometer frequency) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.